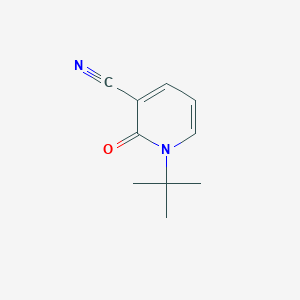

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

1-tert-butyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2,3)12-6-4-5-8(7-11)9(12)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUSUIWLXDGBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C(C1=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit various biological activities, acting as therapeutics for prion diseases, adenosine A2B receptor agonists, and antibacterial agents. They can also be used to treat and prevent cardiac diseases and hepatitis B virus, and even to treat age-related diseases such as sarcopenia.

Mode of Action

It’s known that the presence of a pyridine 2-oxo group in combination with a carbonitrile moiety enables similar compounds to be used as pim-1 protooncogene inhibitors. Protooncogenes code for serine/threonine kinase, which plays a decisive role in oncogenesis.

Biochemical Pathways

Similar compounds have been found to inhibit the growth of various cancer cell lines, suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

“1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” and similar compounds have been found to exhibit antiproliferative activity, inhibiting the growth of various cancer cell lines. These include leukemia (with a tendency to a greater degree for K-562 and SR), brain cancer (with a tendency to a greater degree for SNB-75), prostate cancer (with a tendency to a greater degree of PC-3), and breast cancer cell lines (with a tendency to a greater degree for MCF-7).

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins. These interactions can influence biochemical reactions, potentially altering the function or activity of these biomolecules.

Biological Activity

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of dihydropyridines, which are known for their pharmacological properties, including anticancer and antimicrobial effects. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl isocyanide with appropriate precursors such as cyanoacetamide and acetylacetone. The following general reaction scheme outlines the synthesis:

-

Reagents :

- Tert-butyl isocyanide

- Cyanoacetamide

- Acetylacetone

- Potassium carbonate (as a base)

-

Procedure :

- Mix the reagents in a suitable solvent (e.g., water or THF).

- Stir the mixture at room temperature for a specified duration.

- Isolate the product through filtration and recrystallization.

The product typically exhibits a melting point range of 194–196 °C, indicating good purity .

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. A notable study evaluated a series of related compounds and found that some exhibited significant cytotoxicity against human tumor cell lines:

- Compounds Tested : Various derivatives of dihydropyridines.

- Cell Lines : HT29 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer).

The compound demonstrated an IC50 value significantly lower than that of doxorubicin in some cases, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. The following data summarizes its effectiveness against various pathogens:

| Pathogen | Activity | Comparison |

|---|---|---|

| Staphylococcus aureus | Equipotent to ampicillin | High antimicrobial potential |

| Escherichia coli | Equipotent to ampicillin | High antimicrobial potential |

| Candida albicans | Comparable to clotrimazole | Significant antifungal activity |

The highest antimicrobial potential was attributed to specific analogs within the dihydropyridine series .

Case Study 1: Cytotoxicity Evaluation

In a study published in 2015, a series of 1,4,6-trisubstituted dihydropyridines were synthesized and evaluated for their cytotoxic effects. Among them, compound 24 exhibited remarkable activity against HT29 cells—2.5 times more potent than doxorubicin. The study concluded that structural modifications significantly impact biological activity .

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of several dihydropyridine derivatives. The study reported that compounds similar to this compound displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum application in treating bacterial infections .

Scientific Research Applications

Chemical Properties and Structure

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has the molecular formula and a molecular weight of approximately 210.23 g/mol. Its structure includes a pyridine ring with a carbonitrile group and a tert-butyl substituent, contributing to its unique reactivity and biological activity.

Anticancer Properties:

Recent studies have highlighted the cytotoxic effects of pyridine derivatives, including this compound, against various cancer cell lines. The compound has been shown to inhibit cell growth in liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the aromatic substituents can enhance its potency against these cancer types .

Antimicrobial Activity:

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It serves as a precursor for synthesizing other biologically active compounds that can target bacterial infections. The incorporation of the carbonitrile group is crucial for enhancing its bioactivity against microbial strains .

Synthetic Applications

This compound is valuable in synthetic organic chemistry as an intermediate for producing various pyridine derivatives. Its ability to undergo nucleophilic substitutions makes it an essential building block in the synthesis of more complex molecules .

Data Table: Synthetic Routes and Yield

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | 1-Tert-butyl-2-oxo-1,2-dihydropyridine | Pyridine derivative | 85 |

| Cyclization | Carbonitrile derivatives | Tetracyclic compounds | 75 |

| Condensation | Amine derivatives | Amide derivatives | 90 |

Case Studies

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the cytotoxicity of various pyridine derivatives, including this compound. The findings indicated that the compound exhibited significant inhibition of cell proliferation in HepG2 cells at concentrations between 1 and 5 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Synthesis of Novel Derivatives

In another research effort, researchers synthesized a series of pyridine derivatives from this compound to explore their biological activities. The study found that certain derivatives displayed enhanced antimicrobial properties compared to the parent compound, demonstrating the versatility of this intermediate in generating biologically active substances .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in laboratory settings?

- Methodological Answer:

- Engineering Controls: Work in a fume hood with adequate ventilation to minimize inhalation risks.

- PPE: Use NIOSH/EN 166-compliant safety glasses and face shields for eye protection. Inspect nitrile or neoprene gloves before use and replace if compromised. Dispose of contaminated gloves according to lab waste protocols .

- Hygiene: Wash hands thoroughly before breaks and after handling. Avoid skin contact; if exposure occurs, rinse immediately with water and consult a physician .

- Storage: Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers).

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer:

- Cyclocondensation: React tert-butylamine with a β-ketonitrile precursor (e.g., cyanoacetamide derivatives) under acidic or basic conditions. For example, use acetic acid as a catalyst in ethanol at reflux (70–80°C) for 6–12 hours .

- Microwave-Assisted Synthesis: Optimize reaction time and temperature (e.g., 100°C for 30 minutes) to enhance yield and reduce byproducts. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Purification: Recrystallize from ethanol or use column chromatography (silica gel, gradient elution with dichloromethane/methanol).

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer:

- NMR: Analyze NMR for tert-butyl protons (singlet at δ 1.2–1.4 ppm) and dihydropyridine ring protons (δ 5.5–6.5 ppm). NMR should show nitrile carbon at δ 115–120 ppm and carbonyl at δ 165–170 ppm .

- IR Spectroscopy: Confirm nitrile (C≡N) stretch at 2200–2260 cm and carbonyl (C=O) at 1650–1750 cm.

- HPLC/MS: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%). ESI-MS should display [M+H] at m/z 207.

Advanced Research Questions

Q. How can crystallographic data (e.g., space group, unit cell parameters) be interpreted to understand molecular conformation?

- Methodological Answer:

- XRD Analysis: For derivatives (e.g., 1-(3-Ethylphenyl)-4,6-dimethyl analog), monoclinic systems (space group ) with unit cell parameters indicate planar dihydropyridine rings. Hydrogen-bonding networks (e.g., O–H···N) stabilize crystal packing .

- Torsion Angles: Use Mercury or OLEX2 software to analyze torsion angles (e.g., C1–C2–C3–C4 = 0.6°), confirming minimal ring puckering .

Q. What strategies resolve contradictions between computational modeling and experimental spectroscopic data?

- Methodological Answer:

- DFT Optimization: Compare B3LYP/6-31G(d)-predicted NMR shifts with experimental data. Discrepancies >0.5 ppm may indicate solvent effects (e.g., DMSO vs. gas phase) or conformational flexibility .

- Docking Studies: For biological activity predictions, validate with experimental IC values. Adjust force fields (e.g., AMBER) to account for solvation entropy if binding affinities diverge .

Q. How do substituent variations influence electronic properties and reactivity?

- Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Nitrile and carbonyl groups decrease electron density at C4, slowing electrophilic substitution. Compare tert-butyl (steric hindrance) vs. ethyl (lower steric bulk) derivatives using Hammett constants () to predict reaction rates .

- Cyclic Voltammetry: Measure oxidation potentials (e.g., E at +1.2 V vs. Ag/AgCl) to quantify electron-donating effects of alkyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.